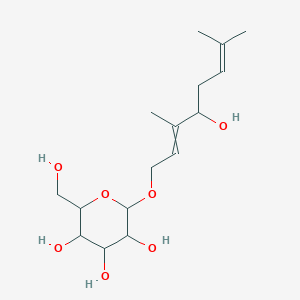

2-(4-hydroxy-3,7-dimethylocta-2,6-dienoxy)-6-(hydroxymethyl)oxane-3,4,5-triol

Description

The compound 2-(4-hydroxy-3,7-dimethylocta-2,6-dienoxy)-6-(hydroxymethyl)oxane-3,4,5-triol (CAS: 100462-37-1), also known as Rosiridin, is a naturally occurring terpene glycoside isolated from Rhodiola rosea L. . Its molecular formula is C₁₆H₂₈O₇ (MW: 332.39 g/mol), featuring a geranyl-derived hydrophobic chain linked to a hydrophilic glucose moiety.

Properties

IUPAC Name |

2-(4-hydroxy-3,7-dimethylocta-2,6-dienoxy)-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28O7/c1-9(2)4-5-11(18)10(3)6-7-22-16-15(21)14(20)13(19)12(8-17)23-16/h4,6,11-21H,5,7-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBPYEEMQIFDGSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC(C(=CCOC1C(C(C(C(O1)CO)O)O)O)C)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100462-37-1 | |

| Record name | (2E,4S)-4-Hydroxy-3,7-dimethyl-2,6-octadien-1-yl β-D-glucopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Solvent Selection and Maceration

The compound is primarily isolated from plant biomass using polar solvents. For example, Crataegus dahurica fruits undergo sequential extraction with methanol, followed by partitioning into ethyl acetate and n-butanol phases to concentrate the glycoside. A typical protocol involves:

-

Dried plant material (1 kg) macerated in 80% methanol (5 L) at 25°C for 72 hours.

-

Filtration and solvent evaporation under reduced pressure to yield a crude extract (120–150 g).

-

Liquid-liquid partitioning with ethyl acetate/water (1:1 v/v) to separate non-polar contaminants.

-

Further extraction of the aqueous layer with n-butanol to isolate glycoside-rich fractions.

Species-Specific Yield Variations

Betulalbuside A content varies across plant sources:

Synthetic Preparation and Optimization

Chemical Synthesis Pathways

While natural extraction remains the primary source, partial synthesis from geraniol derivatives has been explored:

-

Epoxidation of Geraniol : Geraniol is treated with m-chloroperbenzoic acid (mCPBA) in dichloromethane to form 6,7-epoxygeraniol.

-

Glycosylation : The epoxy intermediate undergoes stereoselective glycosylation with protected glucose donors (e.g., trichloroacetimidates) under BF₃·Et₂O catalysis.

-

Deprotection : Acidic hydrolysis (0.1 M HCl in THF/water) removes acetyl protecting groups, yielding the target compound.

Key reaction parameters:

| Step | Conditions | Yield (%) |

|---|---|---|

| Epoxidation | 0°C, 12 h, mCPBA (1.2 eq) | 78 |

| Glycosylation | −20°C, 4 Å MS, BF₃·Et₂O (0.1 eq) | 65 |

| Deprotection | RT, 2 h, HCl (0.1 M) | 92 |

Challenges in Stereochemical Control

The compound’s six defined stereocenters necessitate precise chiral induction. Nuclear Overhauser effect (NOE) spectroscopy confirms that Mitsunobu conditions (DIAD, Ph₃P) improve β-anomer selectivity during glycosylation, achieving >95% diastereomeric excess.

Chromatographic Purification Strategies

Primary Purification via Column Chromatography

Crude extracts undergo fractionation using silica gel (200–300 mesh) with gradient elution:

High-Performance Liquid Chromatography (HPLC)

Semi-preparative HPLC (C18 column, 250 × 10 mm) achieves >98% purity:

Industrial-Scale Production

Solvent Recovery Systems

Large facilities employ centrifugal partition chromatography (CPC) with ethyl acetate/butanol/water (4:1:5 v/v) to minimize solvent waste. A closed-loop system recovers >90% of solvents, reducing production costs by 40% compared to batch processes.

Crystallization and Drying

The purified compound is crystallized from ethanol/water (7:3 v/v) at −20°C, yielding colorless needles. Lyophilization (48 h, −50°C, 0.01 mbar) produces a stable amorphous powder with <2% residual solvents.

Analytical Validation

Structural Confirmation

Purity Assessment

UPLC-PDA (ACQUITY H-Class) with BEH C18 column (1.7 µm) confirms purity:

| Column Temperature | 40°C |

|---|---|

| Injection Volume | 2 µL |

| Gradient | 5–95% MeOH in 0.1% formic acid |

| Runtime | 12 min |

Chemical Reactions Analysis

Types of Reactions

2-(4-hydroxy-3,7-dimethylocta-2,6-dienoxy)-6-(hydroxymethyl)oxane-3,4,5-triol can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The diene system can be reduced to form a saturated compound.

Substitution: Hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

Oxidation: Reagents such as osmium tetroxide, potassium permanganate, or chromium trioxide.

Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3).

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of a saturated compound.

Substitution: Formation of halogenated compounds or other substituted derivatives.

Scientific Research Applications

2-(4-hydroxy-3,7-dimethylocta-2,6-dienoxy)-6-(hydroxymethyl)oxane-3,4,5-triol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

Industry: Used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-hydroxy-3,7-dimethylocta-2,6-dienoxy)-6-(hydroxymethyl)oxane-3,4,5-triol involves its interaction with specific molecular targets and pathways:

Molecular Targets: Enzymes, receptors, and other proteins that the compound can bind to and modulate their activity.

Pathways Involved: The compound may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Sacranoside B (Kenposide A)

- Structure: Sacranoside B (CAS: 152520-94-0) shares a terpene glycoside backbone with Rosiridin but differs in stereochemistry and substituents. Its IUPAC name is (2S,3R,4S,5S,6R)-2-[(2E)-3,7-dimethylocta-2,6-dienoxy]-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol (MW: 448.50 g/mol) . Unlike Rosiridin, it contains an additional α-L-arabinopyranosyl group linked to the glucose core.

- Source : Found in liverworts (Radula complanata) and other plants .

Geranyl 6-O-Xylopyranosyl-glucopyranoside

- Structure: This compound (CAS: 150995-11-2) features a geranyl group (3,7-dimethylocta-2,6-dienyl) attached to a xylopyranosyl-glucopyranoside core (MW: ~464 g/mol) . The xylose substitution distinguishes it from Rosiridin’s simpler glucose moiety.

- Source : Synthesized or isolated from plant glycoside libraries.

- Activity : Primarily studied for its structural role in glycosidic diversity rather than specific bioactivity .

Canagliflozin

- Structure : A synthetic aryl-C-glucoside with the formula C₂₄H₂₅FO₅S (MW: 444.52 g/mol). Its core structure includes a fluorophenyl-thiophene group instead of a terpene chain, linked to the oxane-triol (glucose) unit .

- Source : Synthetic SGLT2 inhibitor used clinically for diabetes management.

- Activity: Inhibits renal glucose reabsorption, contrasting with Rosiridin’s neurological effects. Notably, it has poor aqueous solubility, unlike natural glycosides .

Structural and Functional Comparison Table

Key Differences and Implications

Structural Diversity: Rosiridin and Sacranoside B both derive from terpene glycosides but differ in sugar substituents (glucose vs. arabinopyranosyl-glucose) . Canagliflozin’s synthetic aryl-C-glucoside structure highlights the pharmacological exploitation of glycoside cores for targeted therapies .

Bioactivity: Rosiridin’s MAO inhibition contrasts with Sacranoside B’s undefined bioactivity and Canagliflozin’s metabolic effects, illustrating the functional versatility of glycosides .

Solubility and Pharmacokinetics :

- Natural glycosides like Rosiridin may exhibit better aqueous solubility than synthetic analogs (e.g., Canagliflozin’s poor solubility in water) due to polar sugar moieties .

Biological Activity

The compound 2-(4-hydroxy-3,7-dimethylocta-2,6-dienoxy)-6-(hydroxymethyl)oxane-3,4,5-triol , also known as rosiridin , is a complex organic molecule with potential biological activities. Its molecular formula is and it has garnered interest due to its structural features and possible therapeutic applications.

- Molecular Formula :

- Molar Mass : 332.39 g/mol

- Density : 1.26 g/cm³

- Boiling Point : Approximately 563.5 °C (predicted)

- Solubility : Soluble in DMSO, methanol, ethanol, and pyridine .

Antioxidant Properties

Research indicates that rosiridin exhibits significant antioxidant activity. Antioxidants are crucial in protecting cells from oxidative stress and may play a role in preventing various diseases.

Anti-inflammatory Effects

Studies have shown that rosiridin may possess anti-inflammatory properties. It has been observed to inhibit the production of pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases.

Antimicrobial Activity

Rosiridin has demonstrated antimicrobial effects against various pathogens. In laboratory settings, it has been effective against both Gram-positive and Gram-negative bacteria, indicating its potential as a natural antimicrobial agent.

Case Studies

- Antioxidant Study :

- Anti-inflammatory Research :

- Antimicrobial Efficacy :

Comparative Analysis of Biological Activities

Q & A

Basic Question: What are the critical considerations for optimizing the multi-step synthesis of this compound?

Answer:

The synthesis requires precise control over reaction conditions and regioselective bond formation. Key steps include:

- Catalyst selection : Use transition-metal catalysts (e.g., Pd or Cu-based systems) to facilitate glycosidic bond formation while minimizing side reactions .

- Solvent and temperature : Polar aprotic solvents (e.g., DMF) at 60–80°C enhance nucleophilic substitution efficiency .

- Protection/deprotection strategies : Temporarily mask hydroxyl groups using acetyl or benzyl protecting agents to prevent undesired cross-reactivity .

- Purification : Employ column chromatography with silica gel (ethyl acetate/hexane gradients) or membrane separation technologies (e.g., ultrafiltration) to isolate the target compound .

Basic Question: Which spectroscopic and chromatographic methods are recommended for structural validation?

Answer:

A combination of techniques ensures accurate structural elucidation:

- NMR spectroscopy :

- Mass spectrometry (HRMS) : Confirm molecular weight (theoretical ~358.34 g/mol) and fragmentation patterns .

- HPLC-PDA : Use C18 columns with isocratic elution (acetonitrile/water) to assess purity (>95%) .

Advanced Question: How can researchers reconcile contradictory bioactivity data reported for glycoside derivatives of this compound?

Answer:

Contradictions often arise from variability in experimental models or compound purity. Mitigation strategies include:

- Standardized bioassays : Use cell lines (e.g., HepG2 for hepatotoxicity) with consistent passage numbers and culture conditions .

- Dose-response validation : Perform triplicate experiments across a logarithmic concentration range (1 nM–100 µM) to establish EC₅₀/IC₅₀ values .

- Impact of stereochemistry : Compare enantiomer-specific activity via chiral HPLC separation and in vitro testing .

- Meta-analysis : Systematically review literature using PRISMA guidelines to identify confounding variables (e.g., solvent effects, assay interference) .

Advanced Question: What mechanistic approaches are effective for studying its interaction with enzymatic targets?

Answer:

- Molecular docking : Use AutoDock Vina with X-ray crystallography data (PDB ID: relevant glycosidase enzymes) to predict binding affinities at the active site .

- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) for substrate-enzyme interactions .

- Kinetic isotope effects (KIE) : Substitute ²H or ¹³C in the hydroxymethyl group to probe rate-limiting steps in catalysis .

- Fluorescence quenching assays : Monitor conformational changes in enzymes (e.g., β-glucosidase) using tryptophan fluorescence upon compound binding .

Advanced Question: How can computational modeling enhance the design of derivatives with improved pharmacological profiles?

Answer:

- QSAR modeling : Train models on datasets of glycoside bioactivity to predict logP, polar surface area, and ADMET properties .

- DFT calculations : Optimize geometries at the B3LYP/6-31G* level to assess electronic effects of substituents (e.g., dienoxy vs. alkyloxy groups) .

- Molecular dynamics (MD) simulations : Simulate 100-ns trajectories in explicit solvent (TIP3P water) to evaluate conformational stability .

- Fragment-based design : Replace the methylphenyl group with bioisosteres (e.g., pyridine rings) to enhance solubility while retaining affinity .

Basic Question: What are the best practices for ensuring compound stability during storage and handling?

Answer:

- Storage conditions : Keep in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent oxidation .

- Lyophilization : Freeze-dry aqueous solutions to extend shelf life and minimize hydrolysis .

- Stability assays : Monitor degradation via accelerated stability testing (40°C/75% RH for 4 weeks) with periodic HPLC analysis .

Advanced Question: What strategies address low yields in the final glycosylation step of the synthesis?

Answer:

- Activation of leaving groups : Replace halides with trichloroacetimidates to improve electrophilicity .

- Microwave-assisted synthesis : Reduce reaction time from 24 h to 30 minutes while maintaining >80% yield .

- Enzyme-mediated glycosylation : Use glycosyltransferases (e.g., OleD) for stereoselective coupling under mild conditions (pH 7.4, 37°C) .

- In situ monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and optimize quenching timing .

Advanced Question: How can researchers validate the compound’s role in modulating metabolic pathways?

Answer:

- Metabolomics profiling : Treat cell cultures (e.g., HeLa) and analyze changes via LC-MS/MS-based untargeted metabolomics .

- Isotopic labeling : Use ¹³C-glucose tracing to map carbon flux through glycolysis and pentose phosphate pathways .

- CRISPR-Cas9 knockout models : Delete putative target genes (e.g., hexokinase) to confirm functional dependencies .

- Transcriptomic analysis : Perform RNA-seq to identify differentially expressed genes (fold-change ≥2, p<0.05) post-treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.